molecular formula C15H19N5O2 B2446109 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide CAS No. 2034397-82-3

3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide

Cat. No. B2446109
CAS RN: 2034397-82-3
M. Wt: 301.35
InChI Key: VJVWCZPBTWGZPW-UHFFFAOYSA-N
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Description

3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPPC is a pyrrolidine derivative that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail. In

Scientific Research Applications

Synthesis and Computational Studies

One study focused on the water-mediated synthesis of complex carboxamide derivatives, which included computational studies to support experimental findings. These compounds demonstrated potential for non-linear optical (NLO) properties and were investigated for their interactions with the colchicine binding site of tubulin, hinting at their potential for inhibiting tubulin polymerization and showcasing anticancer activity (Jayarajan et al., 2019).

Anticancer and Anti-inflammatory Agents

Another study synthesized novel pyrazolopyrimidines derivatives, evaluated as anticancer and anti-5-lipoxygenase agents. These compounds were tested for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, displaying structure-activity relationships that contribute to their biological activities (Rahmouni et al., 2016).

Antimicrobial Activity

Research into new heterocycles incorporating antipyrine moiety has been carried out, resulting in compounds with evaluated antimicrobial agents. These studies highlight the synthesis of diverse structures and their potential in combating microbial infections (Bondock et al., 2008).

Mechanism of Action

While there is some information suggesting that similar compounds may have potential in promoting the healing process and antioxidant capacity of wound tissue , the exact mechanism of action of this specific compound is not clear .

properties

IUPAC Name

3-(3-cyanopyrazin-2-yl)oxy-N-cyclopentylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c16-9-13-14(18-7-6-17-13)22-12-5-8-20(10-12)15(21)19-11-3-1-2-4-11/h6-7,11-12H,1-5,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVWCZPBTWGZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide

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